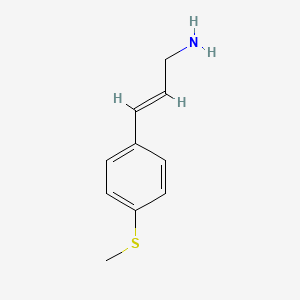

3-(4-(Methylthio)phenyl)prop-2-en-1-amine

Description

Properties

Molecular Formula |

C10H13NS |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

(E)-3-(4-methylsulfanylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13NS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,8,11H2,1H3/b3-2+ |

InChI Key |

PIWDHJAYFKYBAB-NSCUHMNNSA-N |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/CN |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CCN |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 3 4 Methylthio Phenyl Prop 2 En 1 Amine

Reactions Involving the Allylic Amine Moiety

The allylic amine group is a versatile functional group characterized by the nitrogen atom's nucleophilicity and the adjacent double bond's ability to stabilize intermediates.

Nucleophilic Additions and Substitutions

As weak bases, primary amines like the one in the title compound are effective nucleophiles. libretexts.org They can readily react with a variety of electrophilic functional groups. For instance, amines can react with aldehydes and ketones to form imines (Schiff bases) in a reversible, acid-catalyzed reaction where water is eliminated. libretexts.org They also react with acyl chlorides and sulfonyl chlorides to yield stable amide and sulfonamide products, respectively. libretexts.org

Another key reaction is nucleophilic substitution with alkyl halides. The primary amine can act as a nucleophile, displacing a halide to form a secondary amine. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org

| Reaction Type | Electrophile | Product Class | General Conditions |

| Imine Formation | Aldehyde, Ketone | Imine (Schiff Base) | Acid catalysis, pH ~5 |

| Acylation | Acyl Halide | Amide | Base present |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Alkaline conditions |

| Alkylation | Alkyl Halide | Secondary Amine | Varies, often leads to over-alkylation |

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

Cycloaddition reactions are powerful tools for constructing cyclic molecules. maxapress.com In reactions like the [3+2] cycloaddition, a three-atom component reacts with a two-atom component (a dipolarophile) to form a five-membered ring. maxapress.commdpi.com While specific studies on 3-(4-(methylthio)phenyl)prop-2-en-1-amine acting as a component in cycloaddition reactions are sparse, related structures provide insight. For example, N-aryl cyclopropylamines can undergo photoactivated formal [3+2] cycloadditions with various olefins to yield aminocyclopentanes. chemrxiv.org This suggests that under appropriate conditions, the allylic system of the title compound could potentially participate in similar transformations, although the specific role (e.g., as the two-atom or three-atom component) would depend on the reaction partners and conditions.

Oxidation and Reduction Pathways of the Amine

The primary amine group can undergo oxidation. Enzymatic oxidation of similar structures, such as 3-amino-1-phenylprop-1-ene (cinnamylamine), by monoamine oxidase leads to the formation of the corresponding aldehyde, cinnamaldehyde. nih.gov This transformation involves the oxidative deamination of the primary amine. Electrochemical oxidation of primary amines can also proceed, often forming iminium intermediates which can then react further. mdpi.com

Conversely, while the primary amine itself is in a reduced state, it can be transformed into other functional groups. Deaminative halogenation, for example, allows for the replacement of a primary amino group with a halogen atom (Cl, Br, I) using reagents like N-anomeric amides, effectively converting the amine into a more versatile synthetic handle. nih.gov

Transformations at the Prop-2-en-1-amine Olefinic Linkage

The carbon-carbon double bond in the prop-2-en-1-amine backbone is susceptible to a variety of addition reactions.

Hydrogenation and Halogenation Reactions

Hydrogenation: The olefinic double bond can be reduced to a single bond through hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The result of this reaction on 3-(4-(methylthio)phenyl)prop-2-en-1-amine would be the formation of 3-(4-(methylthio)phenyl)propan-1-amine, a saturated analogue. Uncatalyzed hydrogenation of multiple bonds is also possible under specific conditions, though it is less common for simple alkenes. d-nb.info

Halogenation: Halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂) can add across the double bond of an alkene. britannica.com This electrophilic addition reaction proceeds via a cyclic halonium ion intermediate, typically resulting in the anti-addition of two halogen atoms to the carbon chain. This would yield a dihalogenated derivative, 1,2-dihalo-3-(4-(methylthio)phenyl)propan-1-amine. Halogenation can also occur at the amine itself, where one or more hydrogen atoms are replaced by a halogen. britannica.com Furthermore, visible-light-mediated photocatalysis has emerged as a modern method for various halogenation reactions. mdpi.com

| Reaction Type | Reagent(s) | Product |

| Hydrogenation | H₂, Metal Catalyst (Pd, Pt, Ni) | 3-(4-(Methylthio)phenyl)propan-1-amine |

| Halogenation | X₂ (where X = Cl, Br, I) | 1,2-Dihalo-3-(4-(methylthio)phenyl)propan-1-amine |

Epoxidation and Dihydroxylation Protocols

Epoxidation: The double bond can be converted into an epoxide (a three-membered ring containing an oxygen atom) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting product would be 2-((4-(methylthio)phenyl)methyl)oxiran-3-amine.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond to form a vicinal diol. This can be achieved through several methods:

Syn-dihydroxylation: This method adds both hydroxyl groups to the same face of the double bond. Reagents like osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄) are commonly used. organic-chemistry.org The Sharpless asymmetric dihydroxylation is a powerful variant that uses a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.org

Anti-dihydroxylation: This is typically a two-step process. First, the alkene is epoxidized using a peroxy acid. Second, the epoxide is opened via acid-catalyzed hydrolysis, which results in the formation of a diol with the two hydroxyl groups on opposite faces of the original double bond.

The application of these protocols to 3-(4-(methylthio)phenyl)prop-2-en-1-amine would yield 3-amino-1-(4-(methylthio)phenyl)propane-1,2-diol.

| Reaction Type | Reagent(s) | Stereochemistry | Product |

| Epoxidation | m-CPBA | N/A | 2-((4-(Methylthio)phenyl)methyl)oxiran-3-amine |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Syn | 3-Amino-1-(4-(methylthio)phenyl)propane-1,2-diol |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Anti | 3-Amino-1-(4-(methylthio)phenyl)propane-1,2-diol |

Reactivity of the (Methylthio)phenyl Substituent

The (methylthio)phenyl group in 3-(4-(methylthio)phenyl)prop-2-en-1-amine is a key site for chemical modification, offering opportunities to alter the electronic and steric properties of the molecule through reactions at the sulfur atom or on the aromatic ring.

The thioether linkage is readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly alter the electronic nature of the substituent, with the sulfoxide and sulfone groups being strongly electron-withdrawing. The selective oxidation of the thioether in the presence of the allylic amine and the double bond is a key consideration.

Mild oxidizing agents are typically employed for the selective conversion of thioethers to sulfoxides. Reagents such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) are commonly used. Care must be taken to avoid over-oxidation to the sulfone and potential side reactions with the alkene or amine functionalities. The use of a stoichiometric amount of the oxidant at low temperatures is often crucial for achieving high selectivity for the sulfoxide.

For the synthesis of the corresponding sulfone, stronger oxidizing conditions or an excess of the oxidizing agent are required. Common methods include the use of excess hydrogen peroxide, often with a catalyst such as tungstic acid, or multiple equivalents of m-CPBA. The resulting sulfone is a stable, crystalline solid in many cases and represents a significant modification of the parent molecule's properties.

Table 2: Potential Oxidation Reactions of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine

| Product | Oxidizing Agent | Typical Conditions |

| 3-(4-(Methylsulfinyl)phenyl)prop-2-en-1-amine | 1 equiv. m-CPBA | CH₂Cl₂, 0 °C to rt |

| 3-(4-(Methylsulfonyl)phenyl)prop-2-en-1-amine | >2 equiv. m-CPBA | CH₂Cl₂, rt |

| 3-(4-(Methylsulfonyl)phenyl)prop-2-en-1-amine | H₂O₂ / (NH₄)₂MoO₄ | MeOH, rt |

Note: The data in this table is illustrative of potential reactions based on the known reactivity of similar compounds and has been compiled for educational purposes.

The (methylthio)phenyl group can undergo electrophilic aromatic substitution reactions. The methylthio (-SCH₃) group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the thioether. Due to steric hindrance from the prop-2-en-1-amine side chain, substitution at the ortho position is generally favored.

However, the presence of the amine group in the side chain complicates this reactivity. Under the acidic conditions often required for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), the amine will be protonated to form an ammonium salt. The -NH₃⁺ group is a strongly deactivating, meta-directing group. Therefore, direct electrophilic substitution on the unprotected amine is likely to be sluggish and may lead to a mixture of products or no reaction at all.

To achieve selective ortho-substitution directed by the thioether, protection of the amine group is essential. As an amide (e.g., acetamide), the deactivating effect is lessened, and the ortho-directing influence of the thioether can be realized. Common electrophilic aromatic substitution reactions that could be applied to the N-protected substrate include halogenation (e.g., with Br₂/FeBr₃), nitration (e.g., with HNO₃/H₂SO₄), and Friedel-Crafts acylation or alkylation.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on N-Acetyl-3-(4-(methylthio)phenyl)prop-2-en-1-amine

| Reaction | Electrophile | Reagents | Major Product |

| Bromination | Br⁺ | Br₂ / FeBr₃ | N-Acetyl-3-(3-bromo-4-(methylthio)phenyl)prop-2-en-1-amine |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | N-Acetyl-3-(3-nitro-4-(methylthio)phenyl)prop-2-en-1-amine |

| Acylation | CH₃CO⁺ | CH₃COCl / AlCl₃ | N-Acetyl-3-(3-acetyl-4-(methylthio)phenyl)prop-2-en-1-amine |

Note: The data in this table is illustrative of potential reactions based on the known reactivity of similar compounds and has been compiled for educational purposes.

The methylthio group can be removed through desulfurization reactions, most commonly employing Raney nickel. This reaction involves the hydrogenolysis of the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom. In the case of 3-(4-(methylthio)phenyl)prop-2-en-1-amine, this would lead to the formation of 3-phenylprop-2-en-1-amine (B8789134) (cinnamylamine).

A critical consideration in the desulfurization of this particular substrate is the presence of the carbon-carbon double bond. Raney nickel is also an effective catalyst for the hydrogenation of alkenes. Therefore, treatment of 3-(4-(methylthio)phenyl)prop-2-en-1-amine with Raney nickel and a hydrogen source (often the hydrogen is adsorbed onto the Raney nickel during its preparation) is likely to result in the reduction of both the thioether and the double bond, yielding 3-phenylpropan-1-amine.

Achieving selective desulfurization without concomitant reduction of the alkene is challenging. Milder desulfurization conditions, such as using a deactivated Raney nickel catalyst or alternative reagents, might offer a pathway to the desired cinnamylamine (B1233655), but saturation of the double bond is a common side reaction.

Table 4: Potential Desulfurization Products of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine

| Reagent | Typical Conditions | Major Product |

| Raney Ni, H₂ | EtOH, rt, H₂ atmosphere | 3-Phenylpropan-1-amine |

| Deactivated Raney Ni | Acetone, reflux | Mixture of 3-phenylprop-2-en-1-amine and 3-phenylpropan-1-amine |

Note: The data in this table is illustrative of potential reactions based on the known reactivity of similar compounds and has been compiled for educational purposes.

Metal-Catalyzed Transformations Utilizing 3-(4-(Methylthio)phenyl)prop-2-en-1-amine

The unique combination of functional groups in 3-(4-(methylthio)phenyl)prop-2-en-1-amine makes it an interesting substrate for various metal-catalyzed transformations, particularly those involving C-H activation.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. In 3-(4-(methylthio)phenyl)prop-2-en-1-amine, there are several C-H bonds that could potentially be activated, leading to a discussion of regioselectivity.

The thioether group can act as a directing group in C-H activation reactions, particularly with palladium catalysts. This would favor the functionalization of the C-H bonds at the ortho positions of the phenyl ring. The catalyst would coordinate to the sulfur atom, bringing the metal center in proximity to the ortho C-H bonds, facilitating their cleavage and subsequent functionalization (e.g., arylation, alkenylation).

Alternatively, the allylic C-H bonds are also susceptible to activation, especially with rhodium or iridium catalysts. This would lead to the formation of a π-allyl metal intermediate, which could then react with a variety of nucleophiles.

Finally, the amine group itself can direct C-H activation at the ortho position of the phenyl ring or at the C-H bonds of the allyl group, depending on the catalyst and reaction conditions. As with other reactions involving the amine, protection is often necessary to prevent catalyst inhibition.

The regiochemical outcome of a C-H activation reaction on this substrate would be highly dependent on the choice of metal catalyst, ligands, and reaction conditions. A judicious selection of these parameters could potentially allow for the selective functionalization of a specific C-H bond in the molecule.

Table 5: Potential Regioselective C-H Functionalization of N-Protected 3-(4-(Methylthio)phenyl)prop-2-en-1-amine

| Catalyst System | Directing Group Effect | Likely Site of Functionalization | Potential Reaction |

| Pd(OAc)₂ / Ligand | Thioether | Ortho-phenyl C-H | Arylation with an aryl halide |

| [RhCp*Cl₂]₂ | Allylic system | Allylic C-H | Amination or etherification |

| Ru(II) catalyst | Amine (protected) | Ortho-phenyl C-H | Alkenylation with an alkene |

Note: The data in this table is illustrative of potential reactions based on the known reactivity of similar compounds and has been compiled for educational purposes.

Cross-Coupling Derivatizations

The primary amine functionality of 3-(4-(methylthio)phenyl)prop-2-en-1-amine makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and would allow for the derivatization of the amine group.

In a typical Buchwald-Hartwig reaction, an amine is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. For 3-(4-(methylthio)phenyl)prop-2-en-1-amine, this would involve the reaction of the primary amine with a variety of aryl or heteroaryl halides. The general transformation can be represented as follows:

Reaction Scheme:

Where Ar-X represents an aryl or heteroaryl halide.

The choice of catalyst, ligand, and base is crucial for the success of the reaction and can be tailored to the specific substrates being used. Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have shown broad applicability and functional group tolerance.

Potential Cross-Coupling Partners and Products:

The versatility of the Buchwald-Hartwig amination allows for the synthesis of a wide array of derivatives. Below is a table illustrating potential cross-coupling partners and the corresponding products that could be synthesized from 3-(4-(methylthio)phenyl)prop-2-en-1-amine.

| Aryl/Heteroaryl Halide Partner | Potential Product | Potential Application of Product Class |

|---|---|---|

| Bromobenzene | N-(3-(4-(methylthio)phenyl)allyl)aniline | Precursors for fine chemicals and pharmaceuticals |

| 4-Chloropyridine | N-(3-(4-(methylthio)phenyl)allyl)pyridin-4-amine | Building blocks for medicinal chemistry |

| 2-Bromothiophene | N-(3-(4-(methylthio)phenyl)allyl)thiophen-2-amine | Components for organic electronic materials |

| 1-Bromo-4-methoxybenzene | 4-Methoxy-N-(3-(4-(methylthio)phenyl)allyl)aniline | Intermediates in natural product synthesis |

These derivatizations would significantly expand the chemical space accessible from the parent amine, enabling the modulation of its physical and biological properties for various applications.

Rearrangement Reactions and Tautomerism of the Chemical Compound

The allylic amine structural motif in 3-(4-(methylthio)phenyl)prop-2-en-1-amine suggests the possibility of undergoing rearrangement reactions and existing in tautomeric forms.

Rearrangement Reactions:

Allylic amines are known to undergo rsc.orgrsc.org-sigmatropic rearrangements, such as the Aza-Claisen rearrangement, although typically this requires the nitrogen to be part of an enamine or amide. A more relevant potential rearrangement for a primary allylic amine itself could be an allylic rearrangement, which involves the shift of the double bond and the interchange of the positions of substituents. However, for the parent amine, this would lead to an isomeric structure that may not be thermodynamically favored without a specific driving force.

A plausible rearrangement could be envisioned if the amine were first converted to a suitable derivative. For instance, formation of an N-allyl enamine could set the stage for a rsc.orgrsc.org-sigmatropic rearrangement.

Tautomerism:

A significant aspect of the chemistry of 3-(4-(methylthio)phenyl)prop-2-en-1-amine is its potential for imine-enamine tautomerism. Primary amines can exist in equilibrium with their corresponding imine tautomers. In this case, a proton transfer from the nitrogen to the adjacent carbon atom (C1 of the prop-2-en-1-yl chain) would result in the formation of an enamine, while a proton transfer to the third carbon (C3) would form a different imine.

The equilibrium between these forms is typically influenced by factors such as the solvent, temperature, and pH.

Illustrative Tautomeric Forms:

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| Amine (Parent) | H₂N-CH₂-CH=CH-C₆H₄-SMe | Primary allylic amine. |

| Imine Tautomer | HN=CH-CH₂-CH₂-C₆H₄-SMe | Contains a C=N double bond. Can be formed via a 1,3-proton shift. |

| Enamine Tautomer | H₂N-CH=CH-CH₂-C₆H₄-SMe | Contains a C=C double bond adjacent to the amine. Structurally an enamine. |

The existence and relative concentrations of these tautomers can have a profound impact on the reactivity of the compound. For instance, the enamine tautomer would exhibit nucleophilic character at the beta-carbon, making it susceptible to electrophilic attack at that position. The imine tautomer, on the other hand, would be electrophilic at the imine carbon. Understanding this tautomeric equilibrium is crucial for predicting the outcome of reactions involving 3-(4-(methylthio)phenyl)prop-2-en-1-amine.

While direct experimental data on the tautomerism of this specific compound is scarce, studies on analogous cinnamylamine systems suggest that the amine form is generally the most stable. However, the presence of the electron-donating methylthio group on the phenyl ring could influence the electron density of the conjugated system and potentially affect the position of the tautomeric equilibrium.

Advanced Spectroscopic and Structural Characterization Methodologies

Elucidation of Conformational Preferences via Advanced NMR Techniques

Advanced Nuclear Magnetic Resonance (NMR) techniques are pivotal in determining the three-dimensional structure and dynamic behavior of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining spatial proximity between protons. For 3-(4-(Methylthio)phenyl)prop-2-en-1-amine, these techniques would be crucial in establishing the preferred conformation around the C=C double bond and the C-C single bonds.

Specifically, NOESY/ROESY experiments would be expected to show correlations between the protons of the amine group and the allylic protons, as well as between the vinyl protons and the aromatic protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing quantitative distance restraints that can be used to build a 3D model of the molecule. For instance, a strong NOE between a vinyl proton and an aromatic proton would indicate a conformation where these are in close proximity.

Table 1: Predicted NOESY/ROESY Correlations for 3-(4-(Methylthio)phenyl)prop-2-en-1-amine

| Interacting Protons | Expected Correlation | Conformational Implication |

|---|---|---|

| Amine (NH₂) and Allylic (H1) | Strong | Indicates proximity, helping to define the orientation of the aminomethyl group. |

| Vinyl (H2) and Aromatic (ortho) | Medium-Strong | Suggests a specific rotational conformation of the phenyl ring relative to the propenyl chain. |

| Vinyl (H3) and Allylic (H1) | Strong | Confirms the geometry around the C2-C3 bond. |

| Methylthio (SCH₃) and Aromatic (meta) | Medium | Provides information on the orientation of the methylthio group. |

Note: The data in this table is predictive and based on the expected molecular structure. Actual experimental results may vary.

Variable Temperature (VT) NMR studies are essential for probing the dynamic processes within the molecule, such as the rotation around single bonds. For 3-(4-(Methylthio)phenyl)prop-2-en-1-amine, the rotation around the C(aryl)-C(vinyl) bond and the C-N bond could be investigated.

By recording NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, if the rotation around a bond is slow on the NMR timescale, distinct signals for different conformers may be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures. From the coalescence temperature and the chemical shift difference between the signals of the different conformers, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This would provide valuable information about the conformational flexibility of the molecule.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

For 3-(4-(Methylthio)phenyl)prop-2-en-1-amine, characteristic vibrational bands would be expected. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C=C stretching vibration of the alkene and the aromatic ring would be observed in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-S stretching of the methylthio group would likely appear in the 600-800 cm⁻¹ region. FT-IR is particularly sensitive to polar bonds like N-H, while Raman spectroscopy is more sensitive to non-polar bonds like C=C and C-S.

Table 2: Predicted Vibrational Frequencies for 3-(4-(Methylthio)phenyl)prop-2-en-1-amine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300-3500 | FT-IR, Raman |

| Alkene (-C=C-) | C=C Stretch | 1640-1680 | Raman (strong), FT-IR (medium) |

| Aromatic Ring | C=C Stretch | 1450-1600 | FT-IR, Raman |

| Methylthio (-SCH₃) | C-S Stretch | 600-800 | Raman (strong), FT-IR (weak) |

| Aromatic Ring | C-H Bending (out-of-plane) | 700-900 | FT-IR (strong) |

Note: The data in this table is predictive and based on characteristic group frequencies. Actual experimental results may vary.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition. For 3-(4-(Methylthio)phenyl)prop-2-en-1-amine (C₁₀H₁₃NS), the expected exact mass can be calculated with high precision. The presence of sulfur would be confirmed by the characteristic isotopic pattern, with the ³⁴S isotope contributing to a small M+2 peak.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. Common fragmentation pathways for this molecule would likely involve the loss of the amine group, cleavage of the propenyl chain, and fragmentation of the phenyl ring. Understanding these pathways is crucial for the structural confirmation of the molecule and for its identification in complex mixtures.

Table 3: Predicted Fragmentation Patterns for 3-(4-(Methylthio)phenyl)prop-2-en-1-amine in Mass Spectrometry

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|

| [M]+• | Loss of •NH₂ | [M-16]+ | Phenylpropenyl cation |

| [M]+• | Loss of •CH₂NH₂ | [M-30]+ | Methylthiophenylvinyl cation |

| [M]+• | Cleavage of C-S bond | [M-47]+ | Phenylpropenamine cation |

| [M]+• | McLafferty rearrangement | Varies | Depends on ionization method |

Note: The data in this table is predictive and based on common fragmentation rules. Actual experimental results may vary depending on the ionization technique and conditions.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A successful single-crystal X-ray diffraction experiment on 3-(4-(Methylthio)phenyl)prop-2-en-1-amine would provide a wealth of information. It would confirm the molecular connectivity and provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state.

Furthermore, the analysis of the crystal structure would reveal the packing of the molecules in the crystal lattice. This would allow for the identification and characterization of intermolecular interactions, such as hydrogen bonds involving the amine group and potentially π-π stacking interactions between the aromatic rings. The sulfur atom of the methylthio group could also participate in weak intermolecular interactions. Understanding these interactions is key to comprehending the solid-state properties of the compound.

Absolute Configuration Determination

The absolute configuration of a chiral center, designated as either R (from the Latin rectus for right) or S (from the Latin sinister for left), describes the definitive 3D arrangement of the groups attached to it. wikipedia.org Various sophisticated methodologies are employed to assign the absolute configuration of chiral primary amines. While X-ray crystallography is considered the definitive method, it requires the formation of a suitable single crystal, which is not always feasible. purechemistry.org Consequently, solution-state spectroscopic techniques have become increasingly powerful and routine. nih.gov

One prominent approach involves the use of Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org Since enantiomers produce mirror-image VCD spectra, the experimental spectrum of an unknown enantiomer can be compared to the spectrum predicted by quantum chemical calculations, such as Density Functional Theory (DFT), for a specific configuration (R or S). nih.govresearchgate.net A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. americanlaboratory.com This method is particularly valuable as it can be applied to samples in solution, oils, or neat liquids, bypassing the need for crystallization. nih.gov

Another powerful technique is based on Nuclear Magnetic Resonance (NMR) spectroscopy , often involving the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For primary amines, derivatization with a chiral reagent, such as Mosher's acid or a fluorinated analogue, converts the enantiomers into diastereomers. frontiersin.org These diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts (Δδ) can be systematically analyzed to deduce the absolute configuration of the original amine. frontiersin.org For instance, a method utilizing α-fluorinated phenylacetic phenylselenoester as a CDA has been developed for assigning the absolute configuration of chiral primary amines based on the comparison of experimental and DFT-calculated ¹⁹F NMR chemical shift differences. frontiersin.org

The general workflow for absolute configuration determination using VCD is outlined in the table below.

| Step | Description | Key Considerations |

| 1. Sample Preparation | The chiral amine is dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆). | Solvent choice is crucial to avoid interference with key spectral regions and to ensure sufficient solubility. |

| 2. VCD Spectrum Acquisition | The VCD and infrared (IR) spectra of the sample are recorded. | High signal-to-noise ratio is required, often necessitating longer acquisition times compared to standard IR. |

| 3. Computational Modeling | The 3D structures of both the R and S enantiomers are modeled, and their vibrational frequencies and VCD intensities are calculated using quantum chemistry software (e.g., DFT). | The choice of basis set and functional is critical for accurate predictions. Conformational analysis is necessary for flexible molecules. |

| 4. Spectral Comparison | The experimental VCD spectrum is compared with the calculated spectra for the R and S enantiomers. | A visual comparison of the sign and relative intensity of the major VCD bands is performed. Statistical analysis can also be used for a more objective comparison. |

| 5. Configuration Assignment | The absolute configuration is assigned based on which calculated spectrum (R or S) matches the experimental one. | If the experimental spectrum is the mirror image of the calculated spectrum for the R enantiomer, the compound is assigned the S configuration. |

Chiroptical Spectroscopy for Stereochemical Insights (CD, ORD)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. wikipedia.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the stereochemical features of a molecule.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, typically in the ultraviolet and visible regions. purechemistry.org This differential absorption, known as the Cotton effect, arises from electronic transitions within a chromophore that is either intrinsically chiral or located in a chiral environment. libretexts.org The sign and magnitude of the Cotton effect provide valuable information about the stereochemistry of the molecule. For a compound like 3-(4-(methylthio)phenyl)prop-2-en-1-amine, the styryl chromophore is expected to give rise to characteristic CD signals. The analysis of these signals, often aided by computational predictions, can help in assigning the absolute configuration.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org An ORD spectrum displays the variation of specific rotation with wavelength. libretexts.org In the vicinity of a chromophore's absorption band, the ORD curve will show a characteristic peak and trough, which constitutes a Cotton effect. libretexts.org The shape and sign of this Cotton effect are directly related to the stereochemistry of the molecule. Historically, ORD was a primary tool for configurational and conformational analysis before the widespread adoption of CD spectroscopy. libretexts.org

The relationship between CD, ORD, and UV-Vis absorption for a hypothetical chiral chromophore is illustrated in the table below.

| Spectroscopic Technique | Measured Property | Typical Spectral Feature | Information Gained |

| UV-Vis Absorption | Absorbance (A) vs. Wavelength (λ) | Absorption maximum (λmax) | Identifies the electronic transitions of chromophores. |

| Circular Dichroism (CD) | Differential Absorbance (ΔA = AL - AR) vs. Wavelength (λ) | Positive or negative Cotton effect peaks corresponding to λmax. | Provides information on the chirality of the chromophore's environment; used for absolute configuration and conformational analysis. |

| Optical Rotatory Dispersion (ORD) | Specific Rotation ([α]) vs. Wavelength (λ) | A plain curve far from λmax; a peak and trough (Cotton effect) near λmax. | Relates the change in optical rotation to wavelength; also used for absolute configuration and conformational studies. |

For primary amines, direct CD or ORD analysis can sometimes be challenging if the chromophore is not sufficiently close to the stereocenter or if the signals are weak. In such cases, derivatization to introduce a suitable chromophore near the chiral center is a common strategy to enhance the chiroptical signals and facilitate stereochemical analysis.

Computational and Theoretical Studies of 3 4 Methylthio Phenyl Prop 2 En 1 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule, which in turn dictates its geometry and reactivity.

Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective for studying the ground-state properties of molecules. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. nih.gov For 3-(4-(methylthio)phenyl)prop-2-en-1-amine, DFT would be employed to perform a geometry optimization, a process that systematically alters the molecule's geometry to find the lowest energy conformation. researchgate.netmdpi.com This optimization yields crucial data on the molecule's structural parameters.

The process begins by constructing an initial guess of the molecule's structure. The DFT calculation then iteratively solves the Kohn-Sham equations and calculates the forces on each atom, adjusting their positions until a minimum on the potential energy surface is reached. arxiv.org The optimized geometry reveals key ground-state properties, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Interactive Table 1: Predicted Geometrical Parameters for 3-(4-(Methylthio)phenyl)prop-2-en-1-amine from DFT Calculations

Note: The following data are illustrative, based on typical values for similar chemical structures, as specific computational results for this molecule are not available in the cited literature.

| Parameter Type | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=C (alkene) | 1.34 Å | |

| C-C (aromatic avg.) | 1.39 Å | |

| C-S (thioether) | 1.77 Å | |

| S-C (methyl) | 1.81 Å | |

| C-N (amine) | 1.47 Å | |

| Bond Angles (°) | ||

| C=C-C | 122.5° | |

| C-S-C | 99.0° | |

| C-C-N | 112.0° | |

| Dihedral Angles (°) | ||

| C(ar)-C(ar)-C=C | 180.0° (trans) |

While DFT is a workhorse for ground-state properties, studying electronically excited states often requires more sophisticated ab initio methods. These methods are derived directly from theoretical principles without the inclusion of experimental data. For understanding photochemical behavior, such as how 3-(4-(methylthio)phenyl)prop-2-en-1-amine might interact with light, methods like Configuration Interaction (CI) or multireference methods such as Complete Active Space Self-Consistent Field (CASSCF) are employed. researchgate.netstackexchange.com

These calculations provide detailed information about the potential energy surfaces of excited states. nih.gov This allows for the prediction of vertical excitation energies, which correspond to the energy required to promote an electron to a higher energy level without changing the molecular geometry. Furthermore, these methods can characterize the nature of the electronic transition (e.g., a π → π* transition) and identify critical points on the excited-state surface, such as conical intersections, which are regions where different electronic states have the same energy and can lead to very fast, radiationless decay back to the ground state. nih.gov Ab initio molecular dynamics simulations can then model the movement of atoms on these excited-state surfaces over time, revealing potential isomerization or degradation pathways upon photoexcitation. nih.govuni-muenchen.de

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for interpreting experimental spectra. By simulating spectra computationally, assignments of experimental peaks can be confirmed, and the underlying molecular properties giving rise to the spectra can be understood.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is one of the most reliable and widely used techniques for calculating NMR shielding tensors from first principles. gaussian.com This method is typically used in conjunction with a DFT-optimized geometry. nih.gov

The GIAO calculation provides the absolute magnetic shielding for each nucleus. To make these values comparable to experimental data, they are referenced against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The difference between the shielding of the standard and the shielding of a nucleus in the target molecule gives the predicted chemical shift (δ). conicet.gov.ar These predictions can be remarkably accurate, often within a small margin of experimental values, aiding in the assignment of complex spectra. nih.govresearchgate.net

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4-(Methylthio)phenyl)prop-2-en-1-amine

Note: The following data are illustrative and represent typical chemical shift ranges for the functional groups present. Specific computational results for this molecule are not available in the cited literature.

| Nucleus | Atom Position (Illustrative) | Predicted Chemical Shift (δ, ppm) |

| ¹³C NMR | ||

| C (aromatic, S-substituted) | 138.0 | |

| C (aromatic, CH) | 127.0 - 130.0 | |

| C (alkene, β to amine) | 132.0 | |

| C (alkene, α to amine) | 125.0 | |

| C (amine-substituted) | 45.0 | |

| C (methylthio) | 15.5 | |

| ¹H NMR | ||

| H (aromatic) | 7.2 - 7.4 | |

| H (alkene) | 6.2 - 6.6 | |

| H (CH₂ amine) | 3.4 | |

| H (NH₂) | 1.5 (broad) | |

| H (methylthio) | 2.5 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental results. researchgate.netosti.gov

These calculations are typically performed at the DFT level of theory on the optimized molecular geometry. The calculation involves computing the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which forms a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the specific atomic motions for each vibration). It is a known phenomenon that calculated harmonic frequencies are often higher than the frequencies observed experimentally due to the neglect of anharmonicity. To correct for this, the calculated frequencies are often multiplied by an empirical scaling factor to improve agreement with experimental data. researchgate.net

Interactive Table 3: Predicted Vibrational Frequencies for 3-(4-(Methylthio)phenyl)prop-2-en-1-amine

Note: The following data are illustrative, based on characteristic vibrational modes for the functional groups present. Specific computational results for this molecule are not available in the cited literature.

| Predicted Frequency (cm⁻¹, scaled) | Intensity (IR/Raman) | Vibrational Mode Assignment |

| 3350 - 3450 | Medium / Weak | N-H asymmetric & symmetric stretch |

| 3020 - 3080 | Medium / Strong | Aromatic & Vinylic C-H stretch |

| 2920 | Weak / Medium | Methyl C-H stretch |

| 1640 | Medium / Strong | C=C alkene stretch |

| 1595, 1490 | Strong / Strong | Aromatic C=C ring stretch |

| 1580 | Medium / Weak | N-H scissoring (bend) |

| 970 | Strong / Weak | =C-H out-of-plane bend (trans) |

| 690 | Medium / Medium | C-S stretch |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. rsc.org For 3-(4-(methylthio)phenyl)prop-2-en-1-amine, theoretical methods can be used to explore its reactivity, for example, in reactions involving the primary amine group, which is a common site for chemical modification. mdpi.com

The process involves mapping the potential energy surface that connects reactants to products. Key points on this surface include local minima, which represent stable reactants, intermediates, and products, and first-order saddle points, which represent transition states (TS). researchgate.net Locating the precise geometry of a transition state is a critical step, as its energy relative to the reactants determines the activation energy barrier for the reaction. A lower activation energy implies a faster reaction rate.

For instance, one could model the acylation of the amine group. The calculation would start with the two reactants (the amine and an acylating agent) far apart. The computational algorithm would then search for the transition state structure for the nucleophilic attack of the nitrogen atom on the carbonyl carbon. Following the reaction pathway from the transition state in both directions (a procedure known as an Intrinsic Reaction Coordinate, or IRC, calculation) would confirm that the TS correctly connects the reactants to the tetrahedral intermediate. By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed, providing a deep understanding of the reaction mechanism and its kinetics.

Potential Energy Surface Mapping

Potential energy surface (PES) mapping is a fundamental computational tool used to explore the relationship between the geometry of a molecule and its energy. For a molecule like 3-(4-(methylthio)phenyl)prop-2-en-1-amine, the PES provides insights into its stable conformations, transition states for conformational changes, and the energy barriers between them. The PES is a multidimensional surface where the potential energy of the system is a function of its atomic coordinates.

A related technique, Hirshfeld surface analysis, can be used to visualize and quantify intermolecular interactions in the crystalline state, which are dictated by the molecule's electrostatic potential mapped onto the surface. For example, in a study of a different but structurally related molecule, 1-{(E)-[(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]amino}-3-phenylurea, Hirshfeld surface analysis revealed regions with negative and positive electrostatic potentials, indicating sites prone to electrophilic and nucleophilic attack, respectively. nih.gov This type of analysis for 3-(4-(methylthio)phenyl)prop-2-en-1-amine would highlight the roles of the amine and methylthio groups in intermolecular interactions.

The following table illustrates the kind of data that would be generated from a PES scan, showing the relative energies of different conformers based on a key dihedral angle.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 3.8 |

| 180 | 0.0 |

| 240 | 3.8 |

| 300 | 1.5 |

This is a hypothetical data table for illustrative purposes.

Computational Design of Novel Reactions

Computational chemistry offers powerful tools for the design of novel chemical reactions. By modeling the electronic structure of reactants, products, and transition states, it is possible to predict the feasibility and selectivity of a proposed reaction pathway. For 3-(4-(methylthio)phenyl)prop-2-en-1-amine, computational methods can be used to explore its reactivity and design new synthetic routes or functionalization reactions.

One approach is to use Molecular Electron Density Theory (MEDT) to study potential cycloaddition reactions. mdpi.com By analyzing the global electronic properties such as the electronic chemical potential and global electrophilicity of 3-(4-(methylthio)phenyl)prop-2-en-1-amine and a potential reaction partner, the feasibility of a reaction can be predicted. mdpi.com For example, the interaction of the electron-rich double bond in the propenyl chain with a suitable dienophile could be modeled to design a Diels-Alder type reaction.

Quantum chemical calculations can also be used to investigate the reaction mechanisms of potential transformations. For instance, in a study of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, computational analysis revealed a stepwise mechanism involving zwitterionic intermediates, which was different from the previously postulated mechanism. mdpi.com A similar approach could be applied to predict the outcomes of reactions involving 3-(4-(methylthio)phenyl)prop-2-en-1-amine.

The table below presents hypothetical activation energies for a proposed reaction, which could be calculated using computational methods.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Concerted Cycloaddition | 35.8 |

| Stepwise (Intermediate 1) | 22.5 |

| Stepwise (Intermediate 2) | 28.1 |

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For 3-(4-(methylthio)phenyl)prop-2-en-1-amine, MD simulations can provide detailed insights into its conformational flexibility and the influence of the surrounding solvent on its structure and dynamics.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system as a function of the atomic positions. By solving Newton's equations of motion, the trajectory of the molecule over time can be simulated. This allows for the exploration of the accessible conformations and the transitions between them. For example, simulations of an amine-functionalized m-poly(phenyleneethynylene) oligomer in an aqueous environment showed that a helical conformation was the preferred minimum energy state. nih.gov

The effect of different solvents on the conformational preferences of 3-(4-(methylthio)phenyl)prop-2-en-1-amine can also be investigated using MD simulations. By performing simulations in various solvent environments (e.g., water, ethanol, chloroform), it is possible to understand how solute-solvent interactions influence the molecule's shape and flexibility. The stability of protein-ligand complexes is often evaluated using MD simulations, which can provide information on the dynamic behavior of the ligand in the binding site. mdpi.com

The following table shows hypothetical root-mean-square deviation (RMSD) values from an MD simulation, indicating the stability of the molecule's conformation over time in different solvents.

| Solvent | Average RMSD (Å) |

| Water | 2.5 |

| Ethanol | 1.8 |

| Chloroform | 1.2 |

This is a hypothetical data table for illustrative purposes.

Structure-Activity Relationship (SAR) Studies via Cheminformatics and QSAR (Non-Biological, Non-Clinical)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches used to correlate the chemical structure of a compound with its activity. While often used in drug discovery, these methods can also be applied in a non-biological context to understand how structural modifications affect a molecule's chemical or physical properties.

For 3-(4-(methylthio)phenyl)prop-2-en-1-amine and its derivatives, SAR studies would involve systematically modifying the structure—for example, by changing the substituent on the phenyl ring or altering the length of the alkyl chain—and observing the effect on a particular property, such as its reactivity in a specific chemical reaction or its affinity for a material surface. For instance, a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives demonstrated a strong correlation between their inhibitory potency against a specific enzyme and their activity in cancer cells. nih.gov

QSAR models take this a step further by developing mathematical equations that quantitatively relate a set of molecular descriptors to the observed activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). In a QSAR study of hypotensive 1-[3-(4-substituted phenylthio) propyl]-4-(substituted phenyl) piperazines, it was found that resonance and hydrophobic parameters of the aryl substituents were important for their activity. nih.gov Similarly, a QSAR study on N-aryl derivatives as inhibitors of certain enzymes identified AlogP98, Wiener index, and dipole moment as important descriptors. nih.gov

The table below presents a hypothetical QSAR model for a non-biological property of a series of derivatives of 3-(4-(methylthio)phenyl)prop-2-en-1-amine.

| Descriptor | Coefficient | p-value |

| LogP | 0.45 | <0.01 |

| Dipole Moment | -0.21 | 0.03 |

| Molecular Weight | 0.12 | 0.08 |

| (Intercept) | 2.34 | <0.01 |

This is a hypothetical data table for illustrative purposes.

Exploration of Potential Applications Non Clinical, Non Dosage, Non Safety Focused

Role as a Synthetic Intermediate for Complex Molecules

The structural motifs present in 3-(4-(methylthio)phenyl)prop-2-en-1-amine make it a promising candidate as a synthetic intermediate for a variety of complex organic molecules. The primary amine and the activated double bond are key functionalities that can participate in a wide range of chemical transformations.

Precursor to Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry. While direct examples of using 3-(4-(methylthio)phenyl)prop-2-en-1-amine for this purpose are not abundant in the literature, the reactivity of the analogous compound, cinnamylamine (B1233655), suggests several potential pathways for the synthesis of important heterocyclic scaffolds like pyridines and quinolines.

For instance, the synthesis of substituted pyridines can often be achieved through condensation reactions involving amines. Traditional methods like the Hantzsch pyridine (B92270) synthesis, while typically using ammonia (B1221849), can be adapted to employ primary amines, leading to N-substituted dihydropyridines which can then be oxidized to pyridines. nih.govmdpi.com It is conceivable that 3-(4-(methylthio)phenyl)prop-2-en-1-amine could react with 1,3-dicarbonyl compounds and an aldehyde to form such structures. Modern approaches to pyridine synthesis also involve transition-metal-catalyzed C-H activation and annulation reactions, where the amine functionality can act as a directing group. nih.gov

Similarly, the quinoline (B57606) scaffold, prevalent in many natural alkaloids and synthetic drugs, can be constructed using various methods starting from anilines. iipseries.orgnih.gov For example, the Doebner-von Miller reaction and its variations involve the reaction of anilines with α,β-unsaturated aldehydes or ketones. iipseries.org While not a direct precursor in the traditional sense, the cinnamyl moiety of 3-(4-(methylthio)phenyl)prop-2-en-1-amine could be chemically modified to participate in such cyclization reactions. For example, oxidation of the amine to a carbonyl group could precede a Friedländer annulation with a suitable 2-aminoaryl ketone. More direct routes could involve oxidative annulation strategies that have been developed for the synthesis of quinolines from aromatic amines and olefins or alcohols. mdpi.com

| Heterocyclic Synthesis Method | Potential Role of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine | Key Reaction Type |

| Hantzsch Pyridine Synthesis | As the nitrogen source, leading to N-substituted dihydropyridines. | Condensation/Cyclization |

| Rhodium-Catalyzed C-H Alkenylation | The amine could direct the catalytic cycle for pyridine formation. | C-H Activation/Annulation |

| Doebner-von Miller Reaction | Modified substrate could react with anilines to form quinolines. | Condensation/Cyclization |

| Friedländer Annulation | A derivative could undergo condensation with 2-aminoaryl ketones. | Condensation/Cyclization |

| Oxidative Annulation | Could serve as the olefin component in reactions with anilines. | Dehydration Coupling |

Building Block for Natural Product Synthesis

The phenylpropanoid skeleton of 3-(4-(methylthio)phenyl)prop-2-en-1-amine is a common structural motif in a vast array of natural products, most notably alkaloids. nih.govwikipedia.org Phenylpropanoids are biosynthesized in plants from the amino acids phenylalanine and tyrosine and serve as precursors to lignols, flavonoids, stilbenes, and various alkaloids. wikipedia.org The biosynthesis of many Amaryllidaceae alkaloids, for example, involves the coupling of tyramine (B21549) (a phenethylamine) with a benzaldehyde (B42025) derivative, a reaction that highlights the importance of amine-containing phenylpropanoid building blocks. researchgate.net

In a synthetic context, 3-(4-(methylthio)phenyl)prop-2-en-1-amine could serve as a valuable starting material for the construction of complex alkaloids. The amine group can be a handle for introducing chirality or for participating in key bond-forming reactions such as Pictet-Spengler or Mannich reactions, which are fundamental in the synthesis of many isoquinoline (B145761) and indole (B1671886) alkaloids. rsc.org The methylthio group on the phenyl ring also offers a site for further functionalization, for example, through oxidation to a sulfoxide (B87167) or sulfone, or by serving as a directing group in electrophilic aromatic substitution reactions.

| Class of Natural Product | Potential Synthetic Utility | Relevant Biosynthetic Pathway |

| Alkaloids | Precursor for isoquinoline, indole, and Amaryllidaceae alkaloids. | Phenylpropanoid Pathway |

| Lignanamides | Monomeric unit for oxidative coupling reactions. | Phenylpropanoid Pathway |

Applications in Materials Science

The unique combination of an aromatic ring, a conjugated system, and a reactive amine group suggests that 3-(4-(methylthio)phenyl)prop-2-en-1-amine could be a valuable monomer or additive in the development of advanced materials.

Polymeric Materials and Coatings

Primary amines are versatile functional groups in polymer chemistry. They can react with a variety of monomers to form different types of polymers. For instance, reaction with dicarboxylic acids or their derivatives would yield polyamides, analogous to Nylon. The incorporation of the bulky and somewhat flexible (4-(methylthio)phenyl)prop-2-enyl side chain could impart interesting properties to the resulting polyamide, such as altered solubility, thermal stability, and mechanical strength.

Furthermore, the amine functionality can be used to graft the molecule onto existing polymer backbones, thereby modifying their surface properties. Such modifications are crucial for improving adhesion, biocompatibility, or for introducing specific functionalities for sensing or catalytic applications. The presence of the double bond also opens up the possibility of polymerization through radical or other mechanisms, or for post-polymerization modification. Cinnamaldehyde-containing polymers, for example, have been explored for various biomedical applications, and the amine analogue could offer similar opportunities. nih.gov

| Polymer Type | Potential Synthetic Route | Expected Properties |

| Polyamides | Polycondensation with dicarboxylic acids. | Modified thermal and mechanical properties. |

| Polyimines | Reaction with aldehydes or ketones. | Potential for cross-linking and film formation. |

| Graft Copolymers | Reaction with functionalized polymers. | Modified surface properties, improved adhesion. |

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The development of efficient blue-emitting materials is a critical challenge in OLED technology. Bipolar molecules, containing both electron-donating and electron-accepting moieties connected by a π-conjugated bridge, are a promising class of materials for this purpose. nih.gov The 3-(4-(methylthio)phenyl)prop-2-en-1-amine structure contains elements that are relevant to this field. The phenyl ring, especially with the electron-donating methylthio group, can act as part of a donor system, while the amine group can also contribute to hole transport.

While the molecule itself may not be an ideal emitter, it could be a valuable building block for synthesizing more complex structures for OLED applications. For instance, the amine group could be derivatized with an electron-accepting group, such as an imidazole (B134444) or a triazole, to create a donor-π-acceptor (D-π-A) type molecule. The properties of such molecules, including their emission wavelength and quantum efficiency, could be tuned by modifying the substituents on the phenyl ring and the nature of the acceptor group. The study of carbazole-π-imidazole derivatives has shown that such molecular design strategies can lead to efficient deep-blue OLEDs. nih.gov

Catalytic Applications and Ligand Design

The amine functionality in 3-(4-(methylthio)phenyl)prop-2-en-1-amine makes it a candidate for use in catalysis, either as a catalyst itself or as a ligand for a metal catalyst. Chiral amines are known to be effective organocatalysts for a variety of asymmetric transformations. While the parent molecule is achiral, it could be resolved or derivatized to create chiral catalysts.

More significantly, the amine group can act as a coordination site for transition metals, making it a potential ligand for homogeneous catalysis. The development of new chiral ligands is a major driving force in asymmetric catalysis. nih.govenamine.net For example, N-cinnamylaniline derivatives have been synthesized and used as chiral ligands in palladium-catalyzed asymmetric allylic alkylation reactions. nih.gov The combination of the amine nitrogen and the double bond in 3-(4-(methylthio)phenyl)prop-2-en-1-amine could allow for bidentate coordination to a metal center, which is often desirable for achieving high levels of stereocontrol. The methylthio group could also potentially coordinate to certain soft metals, offering possibilities for tridentate ligand design. Such ligands could find applications in a range of catalytic reactions, including hydrogenation, cross-coupling, and hydroformylation.

| Catalytic Application | Potential Role | Key Features |

| Organocatalysis | Chiral derivatives as asymmetric catalysts. | Amine functionality. |

| Homogeneous Catalysis | As a ligand for transition metals (e.g., Pd, Rh, Ir). | N-donor, potential for bidentate (N, alkene) or tridentate (N, alkene, S) coordination. |

| Asymmetric Catalysis | Chiral versions of the ligand for enantioselective transformations. | Potential for creating a chiral environment around the metal center. |

Metal-Ligand Complexes for Asymmetric Catalysis

The molecular architecture of 3-(4-(methylthio)phenyl)prop-2-en-1-amine makes it an intriguing candidate as a ligand for transition metal-catalyzed asymmetric synthesis. The compound features two key potential coordination sites: the primary amine (a borderline N-donor) and the thioether (a soft S-donor). This N,S-donor set can act as a bidentate chelating ligand, forming a stable complex with a metal center.

In the realm of asymmetric catalysis, palladium complexes are of particular importance, and ligands bearing both nitrogen and sulfur donors have proven effective. researchgate.net The combination of a soft sulfur atom and a harder nitrogen atom can modulate the electronic properties and steric environment of the metal catalyst, which is crucial for achieving high enantioselectivity. mdpi.comcore.ac.uk For instance, palladium complexes with thioether-amine ligands have been successfully employed in asymmetric allylic alkylation and etherification reactions, where the nature of the N- and S-substituents and the backbone connecting them are critical in determining the stereochemical outcome. researchgate.net

When coordinated to a metal like palladium(II), 3-(4-(methylthio)phenyl)prop-2-en-1-amine could form a stable chelate ring. The chirality in the resulting catalyst could be introduced either by resolving the amine itself or by modifying it with a chiral auxiliary. The thioether group is known to enable or enhance catalytic processes such as atroposelective C-H olefination when used with a palladium/chiral phosphoric acid system. nih.gov This suggests that the inherent properties of the methylthio group could be highly beneficial in directing stereoselective transformations.

Below is a table summarizing the performance of representative N,S-type ligands in palladium-catalyzed asymmetric reactions, illustrating the potential for ligands like 3-(4-(methylthio)phenyl)prop-2-en-1-amine.

| Catalyst/Ligand Type | Reaction Type | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Pd(II)-Thioether-Aminophosphine | Allylic Etherification | up to 95 | up to 86 |

| Pd(0)-Thioether-Oxazoline | Allylic Alkylation | 90-99 | 85-95 |

| Pd(II)/Chiral Phosphoric Acid with Thioether Substrate | Atroposelective C-H Olefination | Broadly High | up to 99 |

Organocatalytic Scaffolds

Chiral primary amines are powerful catalysts in asymmetric organocatalysis. rsc.org They can activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. While 3-(4-(methylthio)phenyl)prop-2-en-1-amine is itself achiral, it serves as a valuable and structurally versatile backbone for the synthesis of more complex chiral organocatalysts. nih.govrsc.org

The primary amine group can be readily functionalized with chiral auxiliaries. For instance, it could be reductively aminated with a chiral aldehyde or ketone, or it could be acylated with a chiral carboxylic acid to form an amide that, after reduction, yields a chiral secondary amine. These modified structures could then be employed in a variety of asymmetric transformations. mdpi.com

The cinnamyl framework of the molecule provides a rigid scaffold that can influence the steric environment around the catalytic site. The electronic properties of the phenyl ring, modified by the electron-donating methylthio group, can also impact the reactivity of the key enamine or iminium intermediates. Modified catalysts based on this scaffold could potentially be applied to classic organocatalytic reactions such as:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol Reactions: Facilitating the asymmetric reaction between ketones and aldehydes.

Mannich Reactions: Enabling the three-component reaction of an aldehyde, an amine, and a ketone.

The development of catalysts from readily available starting materials like 3-(4-(methylthio)phenyl)prop-2-en-1-amine is a key strategy in advancing the field of organocatalysis.

Photophysical Properties and Potential in Sensor Development

Compounds with a styryl-based (D–π–A) framework, where donor and acceptor groups are linked by a conjugated π-system, often exhibit interesting photophysical properties such as strong absorption and fluorescence. nih.gov In 3-(4-(methylthio)phenyl)prop-2-en-1-amine, the methylthio group can act as an electron donor, and the extended styryl system serves as the π-bridge. This structure suggests potential for fluorescence and sensitivity to the local environment.

| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Styryl-Triazine Derivative | Acetonitrile (B52724) | 378 | 413 | - |

| Styryl-Dicyanomethylene Dye | DCM | 531 | 617 | Low |

| Styryl-Pyridinium Dye | Ethanol | 450 | 580 | 0.03 |

The presence of both amine and thioether groups makes this compound a prime candidate for use in fluorescent chemical sensors. rsc.orgdntb.gov.ua The lone pair of electrons on the sulfur and nitrogen atoms can coordinate with metal ions. This coordination often leads to fluorescence quenching, a phenomenon where the fluorescence intensity of the molecule decreases upon binding to an analyte. This "turn-off" sensing mechanism is particularly effective for detecting heavy metal ions, which have a strong affinity for soft donors like sulfur. openrepository.com Therefore, 3-(4-(methylthio)phenyl)prop-2-en-1-amine could potentially be developed into a selective sensor for environmentally and biologically relevant metal ions such as mercury(II), lead(II), or cadmium(II).

Selective Chelation and Complexation Studies

Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, ring-like structure called a chelate. libretexts.org The ability of 3-(4-(methylthio)phenyl)prop-2-en-1-amine to act as a bidentate N,S-ligand gives it significant potential as a chelating agent for various metal ions. nih.gov The formation of a stable five- or six-membered chelate ring is a thermodynamically favorable process known as the chelate effect.

The selectivity of a chelating agent towards different metals can often be predicted using the Hard and Soft Acids and Bases (HSAB) principle. This principle states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

Soft Donors: The thioether sulfur atom is a soft Lewis base.

Borderline Donors: The primary amine nitrogen atom is a borderline Lewis base.

This dual nature allows for selective complexation. The soft sulfur donor is expected to show a high affinity for soft metal ions, while the amine can coordinate with borderline or harder metals. This differential affinity could be exploited for applications in selective metal extraction, separation, or sensing. nih.gov

The table below classifies common metal ions according to the HSAB principle, indicating the likely preferred binding site on the 3-(4-(methylthio)phenyl)prop-2-en-1-amine ligand.

| Metal Ion Classification | Examples of Metal Ions | Preferred Ligand Donor Atom |

|---|---|---|

| Soft Acids | Hg(II), Pd(II), Pt(II), Ag(I), Au(I) | Sulfur (Thioether) |

| Borderline Acids | Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Nitrogen (Amine) and Sulfur (Thioether) |

| Hard Acids | Na(I), K(I), Mg(II), Ca(II), Al(III) | Low Affinity (Amine may weakly interact) |

The coordination chemistry of thioether complexes is well-established, with the sulfur atom acting as a pyramidal center upon complexation. wikipedia.org The study of how 3-(4-(methylthio)phenyl)prop-2-en-1-amine complexes with different transition metals could reveal novel coordination geometries and electronic properties, further expanding its potential utility in materials science and catalysis. arizona.edu

Advanced Analytical Techniques for Quantitation and Purity Assessment

Chromatographic Methods for Separation and Quantification (HPLC, GC, SFC)

Chromatographic techniques are fundamental for separating 3-(4-(Methylthio)phenyl)prop-2-en-1-amine from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for the analysis of non-volatile and thermally labile compounds like the target amine. A reversed-phase HPLC method would be suitable, likely employing a C18 or C8 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. UV detection would be effective due to the presence of the phenyl chromophore, with an expected maximum absorbance around 257 nm, similar to analogous compounds. caymanchem.com

Gas Chromatography (GC): For GC analysis of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine, derivatization of the primary amine group is often necessary to improve volatility and chromatographic peak shape. gcms.cz Acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can be used. nih.gov A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be appropriate. Flame Ionization Detection (FID) or a more specific Nitrogen-Phosphorus Detector (NPD) could be used for quantification.

Supercritical Fluid Chromatography (SFC): SFC offers an alternative to HPLC and GC, particularly for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent like methanol. This technique can provide fast and efficient separations.

A summary of typical chromatographic conditions is presented in Table 1.

Table 1: Illustrative Chromatographic Conditions for the Analysis of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with buffer | UV at ~257 nm |

| GC | 5% Phenyl-methylpolysiloxane | Helium | FID or NPD |

| SFC | Chiral Stationary Phase | Supercritical CO2 with Methanol | UV or MS |

Since 3-(4-(Methylthio)phenyl)prop-2-en-1-amine possesses a chiral center, separating its enantiomers is crucial. Chiral HPLC is the most common technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of primary amines. sciex.com The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol.

A validated analytical method is essential for reliable quantification, especially at trace levels. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). demarcheiso17025.comeuropa.eu

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

Linearity and Range: A linear relationship between the detector response and the concentration of the analyte over a specified range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results.

LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

An example of acceptance criteria for method validation is provided in Table 2.

Table 2: Typical Acceptance Criteria for Analytical Method Validation| Parameter | Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy | 85-115% recovery |

| Precision (Relative Standard Deviation, RSD) | ≤ 15% |

| Specificity | No interference at the analyte's retention time |

Hyphenated Techniques (GC-MS, LC-MS/MS, LC-NMR)

Hyphenated techniques provide enhanced selectivity and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the identification and quantification of volatile compounds. After derivatization, the analyte is separated by GC and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural confirmation. For a derivative of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine, characteristic fragments would be expected from the cleavage of the side chain and the substituted phenyl ring. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the analysis of compounds in complex matrices. rsc.org The analyte is separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule is selected and fragmented to produce product ions. The transition from the precursor to the product ion is monitored, providing excellent specificity. For 3-(4-(Methylthio)phenyl)prop-2-en-1-amine, the protonated molecule [M+H]⁺ would be the precursor ion.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR. It is particularly useful for identifying unknown impurities.

Illustrative mass spectrometry data is shown in Table 3.

Table 3: Predicted Mass Spectrometry Data for 3-(4-(Methylthio)phenyl)prop-2-en-1-amine| Technique | Ionization Mode | Precursor Ion (m/z) | Potential Product Ions (m/z) |

|---|---|---|---|

| GC-MS (of TFA derivative) | Electron Ionization (EI) | [M]⁺ | Fragments from side-chain and aromatic ring cleavage |

| LC-MS/MS | Electrospray Ionization (ESI+) | [M+H]⁺ | Fragments resulting from the loss of ammonia (B1221849) and other neutral losses |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis is a high-efficiency separation technique that can be used for the analysis of charged species like protonated amines. nih.gov For the chiral separation of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine, cyclodextrins can be added to the background electrolyte as chiral selectors. researchgate.net CE offers advantages such as short analysis times and low consumption of reagents and samples.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a pure sample of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine. The experimentally determined percentages are then compared with the theoretical values calculated from its empirical formula (C₁₀H₁₃NS) to confirm its elemental composition and purity.

The theoretical elemental composition is presented in Table 4.

Table 4: Theoretical Elemental Composition of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine (C₁₀H₁₃NS)| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 67.00 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.31 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.81 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 17.88 |

Thermal Analysis (TGA, DSC) for Material Characterization

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of 3-(4-(Methylthio)phenyl)prop-2-en-1-amine and to identify the presence of volatile impurities or residual solvents.